KJ Pyr 9

MYC inhibitor binding affinity protein-protein interaction

Researchers studying MYC-driven cancers face a critical gap: most MYC inhibitors lack blood-brain barrier (BBB) permeability or in vivo efficacy. KJ Pyr 9 is a validated chemical probe that uniquely addresses both challenges. • **BBB Penetration**: Achieves a 3.5-fold brain-to-plasma ratio (12.4 µM vs. 3.5 µM), enabling robust target engagement in CNS oncology models. • **Functional Selectivity**: >99.9% inhibition of MYC-driven transformation at 10 µM, with zero effect on v-Src, ensuring unambiguous target deconvolution. • **In Vivo Validation**: Suppresses MDA-MB-231 triple-negative breast tumor growth at 10 mg/kg/day, with a defined, reproducible dosing protocol.

Molecular Formula C22H15N3O4
Molecular Weight 385.4 g/mol
Cat. No. B608352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKJ Pyr 9
SynonymsKJ-Pyr-9;  KJPyr-9;  KJ Pyr-9;  KJ-Pyr9;  KJPyr9;  KJ Pyr9.
Molecular FormulaC22H15N3O4
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)N
InChIInChI=1S/C22H15N3O4/c23-22(26)16-5-3-14(4-6-16)17-12-19(15-7-9-18(10-8-15)25(27)28)24-20(13-17)21-2-1-11-29-21/h1-13H,(H2,23,26)
InChIKeyGTTDVYCKFQYVNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KJ Pyr 9: High-Affinity MYC Inhibitor


KJ Pyr 9 (CAS 581073-80-5) is a small-molecule inhibitor of the MYC oncoprotein, derived from a Kröhnke pyridine library [1]. It functions by disrupting the critical interaction between MYC and its obligatory partner MAX [1]. The compound is characterized by a trisubstituted pyridine core structure and a molecular formula of C22H15N3O4, with a molecular weight of 385.4 g/mol . Its primary scientific application is as a high-purity (≥97%) chemical probe for investigating MYC-driven transcriptional activity and oncogenic transformation in cellular and in vivo models .

KJ Pyr 9: Why Substitution Fails


The MYC inhibitor landscape includes structurally and functionally diverse compounds such as 10058-F4, MYCi975, and 10074-G5, each with distinct binding modes, affinities, and pharmacokinetic profiles [1]. Simple substitution is not scientifically sound because KJ Pyr 9 demonstrates a unique, nanomolar binding affinity for the c-Myc monomer and heterodimer (Kd = 6.5 nM), which is orders of magnitude lower than many in-class alternatives [2]. Furthermore, its specific selectivity profile against unrelated oncoproteins like v-Src and v-Jun has been quantitatively validated, a key parameter not uniformly established across all MYC inhibitors [1]. The following evidence sections provide direct, quantitative comparisons that justify the specific selection of KJ Pyr 9 for studies where these parameters are critical.

KJ Pyr 9: Quantitative Evidence


Superior MYC:MAX Binding Affinity

KJ Pyr 9 demonstrates a significantly higher binding affinity for its primary target compared to several other established MYC inhibitors. It binds to monomeric c-Myc with a Kd of 6.5 ± 1.0 nM, as determined by backscattering interferometry . This represents a >490-fold increase in affinity compared to the inhibitor 10074-G5 (Kd = 2.8 mM), and a >200-fold increase compared to MYCi361 (Kd = 3.2 μM) . Furthermore, KJ Pyr 9 binds the MYC:MAX heterodimer with a Kd of 13.4 nM, and its affinity for the MAX:MAX homodimer is >1.0 µM, demonstrating a >74-fold preference for the oncogenic heterodimer over the inactive MAX homodimer .

MYC inhibitor binding affinity protein-protein interaction

Selectivity Over v-Src and v-Jun

KJ Pyr 9 exhibits a high degree of functional selectivity for MYC-driven transformation. In chick embryo fibroblast (CEF) assays, KJ Pyr 9 at a concentration of 10 µM inhibited >99.9% of focal microtumor formation in ATG-c-Myc-transformed cultures . In stark contrast, under the same assay conditions, it showed no inhibition of transformation induced by the unrelated oncoprotein v-Src at concentrations up to 20 µM, and only weak inhibition (45.5% at 10 µM) of transformation by the PI3K H1047R mutant . This profile is distinct from that of 10058-F4, which is a more general inhibitor of c-Myc:Max dimerization with less specific functional characterization in parallel oncogene-driven models [1].

MYC selectivity oncogenic transformation off-target effect

MDA-MB-231 Xenograft Efficacy

KJ Pyr 9 has demonstrated robust in vivo efficacy in a mouse xenograft model of triple-negative breast cancer. Daily intraperitoneal (i.p.) administration of 10 mg/kg KJ Pyr 9 significantly suppressed the growth of MDA-MB-231 tumors in nude mice . While the direct comparator 10058-F4 has shown in vivo antitumor effects in some models, its in vivo use is often limited by rapid metabolism, a concern not reported for KJ Pyr 9 at its effective dose [1]. For instance, another MYC inhibitor, 10074-G5, was explicitly found to be inactive in vivo due to rapid metabolism , highlighting the significance of KJ Pyr 9's validated in vivo profile.

xenograft in vivo efficacy tumor growth inhibition

Superior Brain Penetration vs. MYCi975

KJ Pyr 9 is a blood-brain barrier (BBB) permeant compound. Pharmacokinetic studies in mice reveal that 4 hours after a single 10 mg/kg intraperitoneal dose, the concentration of KJ Pyr 9 in the brain (12.4 µM) is 3.5 times higher than its concentration in plasma (3.5 µM) . This is a key differentiator from MYCi975, a structurally distinct MYC inhibitor with a different mechanism of action and a reported inability to efficiently cross the BBB [1]. While MYCi975 and KJ Pyr 9 can both be used to inhibit MYC in vitro, only KJ Pyr 9 is a suitable tool for investigating MYC-driven biology within the central nervous system or in models of brain metastasis.

blood-brain barrier pharmacokinetics brain penetrant

KJ Pyr 9: Key Research Applications


MYC-Driven CNS Malignancies and Metastasis

KJ Pyr 9 is the compound of choice for studying the role of MYC in glioblastoma, medulloblastoma, or brain metastases from other primary tumors. Its validated ability to cross the blood-brain barrier and achieve a 3.5-fold higher concentration in the brain than in plasma (12.4 µM vs. 3.5 µM) is a unique attribute not shared by other common MYC inhibitors like MYCi975. This property enables rigorous in vivo pharmacodynamic and efficacy studies in orthotopic brain tumor models, providing data directly relevant to the challenging problem of targeting MYC in the CNS .

Differentiating MYC-Specific Signaling

For researchers aiming to isolate MYC-specific transcriptional and phenotypic consequences without confounding off-target effects, KJ Pyr 9 is the appropriate tool. Its functional selectivity has been quantitatively benchmarked, demonstrating complete specificity for MYC-driven transformation (>99.9% inhibition at 10 µM) while showing no effect on transformation by the unrelated oncoprotein v-Src (0% inhibition up to 20 µM) . This profile, which is more clearly defined than that of general dimerization disruptors like 10058-F4, allows for unambiguous interpretation of experimental results when studying the c-Myc interactome and downstream signaling.

MYC Target Validation in Xenografts

KJ Pyr 9 is a robust and validated chemical probe for in vivo proof-of-concept studies. Its efficacy has been established in a well-characterized MDA-MB-231 triple-negative breast cancer xenograft model at a standard, well-tolerated dose of 10 mg/kg/day (i.p.) . This is a significant advantage over other tool compounds like 10074-G5, which are documented to have no in vivo activity due to metabolic instability . The availability of a consistent in vivo formulation and dosing protocol for KJ Pyr 9 reduces experimental variability and increases the likelihood of successfully translating in vitro findings to a preclinical setting.

Technical Documentation Hub

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